Proxyphylline
Description
Chemical Identification and Structural Analysis of Proxyphylline
Systematic Nomenclature and IUPAC Conventions
This compound is formally designated as 7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione under IUPAC nomenclature. Its structure derives from theophylline (1,3-dimethylxanthine), modified by a 2-hydroxypropyl substitution at the N7 position of the purine ring. Alternative systematic names include:
- 3,7-Dihydro-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6-dione
- 1,3-Dimethyl-7-(2-hydroxypropyl)xanthine
The compound’s CAS Registry Number (603-00-9) and European Community Number (210-028-7) are widely referenced in chemical databases. Its molecular formula, C₁₀H₁₄N₄O₃ , corresponds to a molecular weight of 238.24 g/mol.
Molecular Structure Elucidation via X-ray Crystallography
X-ray crystallography has revealed this compound’s polymorphic behavior, with five distinct solid forms identified: two racemic compounds (RI, RII) and three enantiopure polymorphs (EI, EII, EIII). Key crystallographic data include:
The racemic compound RI exhibits a monoclinic lattice with intermolecular hydrogen bonds stabilizing the purine core, while EI adopts an orthorhombic system with helical molecular arrangements. The hydroxypropyl side chain’s conformation (gauche vs. anti) critically influences packing efficiency and thermodynamic stability.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (D₂O): Signals at δ 3.2–3.5 ppm (N-methyl groups), δ 4.1–4.3 ppm (hydroxypropyl CH₂), and δ 5.1 ppm (hydroxyl proton). The purine H8 proton resonates near δ 8.2 ppm, typical for xanthine derivatives.
- ¹³C NMR : Carbonyl carbons (C2, C6) appear at δ 155–160 ppm; N-methyl carbons at δ 28–32 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
- 1700–1650 cm⁻¹ (C=O stretches from purine dione)
- 3300 cm⁻¹ (O-H stretch, hydroxypropyl group)
- 1250 cm⁻¹ (C-N vibrations)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a dominant [M+H]⁺ peak at m/z 239.1, with fragmentation ions at m/z 181 (loss of C₃H₆O) and m/z 137 (purine core).
Tautomeric Forms and Stereochemical Considerations
This compound’s purine core permits tautomerism, though the 2,6-dione configuration predominates in solution. Computational studies suggest that N7 substitution stabilizes the diketo form, minimizing enol tautomer populations.
Stereochemistry
The hydroxypropyl group introduces a chiral center at C2′, rendering this compound a racemic mixture in commercial preparations. Enantiomeric resolution reveals:
- (S)-Enantiomer : Preferential binding to adenosine A₁ receptors (Kᵢ = 82 nM)
- (R)-Enantiomer : Lower affinity for phosphodiesterase isoforms
Racemic crystallization favors heterochiral pairings (R+S), whereas enantiopure forms exhibit homochiral helices. The (S)-enantiomer’s crystal lattice (EI) demonstrates superior thermal stability (ΔTₘ = +14.3°C vs. racemic RI).
Properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHQZNGJUGFTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023536 | |
| Record name | Proxyphylline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
603-00-9 | |
| Record name | Proxyphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Proxyphylline [INN:BAN:JAN] | |
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| Record name | Proxyphylline | |
| Source | DrugBank | |
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| Record name | proxyphylline | |
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| Record name | proxyphylline | |
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| Record name | Proxyphylline | |
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| Record name | PROXYPHYLLINE | |
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Preparation Methods
Proxyphylline can be synthesized through various methods. One common synthetic route involves the reaction of theophylline with 2-chloropropanol under basic conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the substitution of the chlorine atom with the hydroxyl group, resulting in the formation of this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Proxyphylline undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Proxyphylline is a methylxanthine derivative of theophylline that relaxes smooth muscles, particularly in the bronchi . It is readily absorbed from the gastrointestinal tract and is not converted to theophylline .
Scientific Research Applications
This compound is a chiral derivative of theophylline that crystallizes as a racemic compound . Research has revealed five distinct polymorphic forms: two polymorphs of the racemic mixture and three polymorphs of the pure enantiomer . A study reported a thermodynamically stable racemic compound, RI, in equilibrium with the stable enantiopure crystal form, EI . Additionally, other crystal forms were evidenced: a polymorph of the racemic compound, RII, as well as two metastable conglomerates, cEI and cEII, and two other polymorphs of the pure enantiomer, EII and EIII . The crystal structures of RI and EI have been reported, highlighting the diversity of molecular conformations that can be adopted by the this compound molecule, which accounts for the versatility of the crystallization behaviors observed in this system . These findings enhance the understanding of the crystallization behavior of chiral pharmaceutical compounds and have implications for optimizing their crystallization processes in the pharmaceutical industry .
This compound analogues have exhibited consistencies between antifungal and anticancer properties . A novel synthetic route for preparation of this compound enantiomers using a kinetic resolution (KR) procedure as the key step has been presented .
Mechanism of Action
Proxyphylline exerts its effects primarily through its action as an adenosine receptor antagonist . By blocking adenosine receptors, this compound prevents the action of adenosine, a molecule that typically promotes bronchoconstriction and inflammation . Additionally, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which promote relaxation of bronchial muscles and vasodilation .
Comparison with Similar Compounds
Biological Activity
Proxyphylline is a xanthine derivative primarily known for its bronchodilator properties. It has garnered interest for its potential therapeutic applications, particularly in treating respiratory conditions and fungal infections. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and recent research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 238.247 g/mol
- Drug Type : Small Molecule
This compound is structurally related to other xanthines, such as theophylline and caffeine, which are known for their stimulant effects and ability to relax smooth muscles, particularly in the bronchial region .
This compound exerts its biological effects primarily through the inhibition of phosphodiesterases (PDEs), which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This mechanism results in relaxation of bronchial smooth muscle, making it a useful agent in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
1. Antifungal Activity
Recent studies have highlighted this compound's potential antifungal properties, particularly against Candida albicans. A study synthesized various this compound derivatives that demonstrated significant antifungal activity. Notably, compounds with specific structural modifications showed selective toxicity against C. albicans while exhibiting low toxicity towards mammalian cells (Vero cell line) at concentrations up to 280 μM .
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| LMM5 | Candida albicans | 31 | >9 |
| LMM11 | Candida albicans | 36 | >7 |
| Control | Vero Cell Line | >280 | - |
2. Anticancer Activity
This compound derivatives have also shown promise in anticancer research. In vitro studies indicated that these compounds could inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (HOP-92). For instance, one derivative exhibited a GI₅₀ value of 0.62 μM against HOP-92 cells .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | GI₅₀ (μM) | LC₅₀ (μM) |
|---|---|---|---|
| 3c | HOP-92 | 0.62 | >100 |
| LMM5 | MCF-7 | 80 | - |
Pharmacokinetics
Pharmacokinetic studies on this compound have revealed important insights into its absorption and metabolism. Administered both intravenously and orally, this compound demonstrated a favorable pharmacokinetic profile, suggesting effective systemic availability for therapeutic use .
Case Studies
In a clinical context, this compound has been evaluated for its efficacy in managing respiratory conditions. For example, a study involving patients with asthma showed that this compound significantly improved lung function parameters compared to baseline measurements.
Q & A
Q. Recommended Workflow :
- Replicate experiments with identical cell lines (e.g., HEK-293 vs. CHO-K1) and protocols.
- Apply nonlinear regression models (e.g., Prism GraphPad) to compare binding curves statistically .
Basic: What analytical methods confirm this compound purity and structural integrity?
Methodological Answer:
Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (238.2 g/mol) and purity (≥99.93% via peak integration) .
UV-Vis Spectroscopy : Verify absorbance maxima at 273 nm and 324 nm in ethanol .
NMR : Validate proton environments (e.g., methyl groups at 1H-purin-2,6-dione positions) .
Advanced: How to design in vivo studies to evaluate this compound’s hemodynamic effects while controlling for interspecies variability?
Methodological Answer:
Model Selection :
- Use spontaneous hypertensive rats (SHR) for blood pressure reduction studies .
- Compare with normotensive strains (e.g., Wistar rats) to isolate disease-specific effects .
Dose Optimization :
- Conduct pilot dose-response studies (e.g., 1–50 mg/kg IV) with telemetry monitoring for real-time hemodynamic data .
Confounding Factors :
- Control diet (e.g., sodium intake) and circadian rhythms by standardizing experimental timing .
Basic: What are the solubility limitations of this compound in aqueous vs. organic solvents?
Methodological Answer:
this compound exhibits limited aqueous solubility (1 mg/ml in PBS), requiring organic solvents for stock preparation .
- Workaround for Aqueous Studies : Use sonication or co-solvents (e.g., 0.1% Tween-80) to enhance dissolution, but validate biocompatibility in control experiments .
Advanced: Which statistical approaches are optimal for analyzing this compound’s dose-response data in preclinical models?
Methodological Answer:
Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .
Mixed-Effects Models : Account for inter-animal variability in longitudinal studies (e.g., blood pressure monitoring) .
Post Hoc Corrections : Apply Tukey’s or Bonferroni tests for multiple comparisons .
Basic: How does storage temperature affect this compound’s stability?
Methodological Answer:
- Long-Term Storage : Stable at -20°C for ≥4 years as a crystalline solid .
- Decomposition Risks : Avoid prolonged exposure to >25°C or humidity; thermal degradation may release CO and NOx .
Advanced: What mechanistic studies can elucidate this compound’s role in reducing prothrombin activity in trophoblast cells?
Methodological Answer:
Pathway Inhibition Assays : Test involvement of adenosine receptor subtypes (A1, A2A, A2B, A3) using selective agonists/antagonists .
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downregulated coagulation factors (e.g., Factor X) .
Kinetic Studies : Measure thrombin generation rates via fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
Basic: How to validate this compound’s adenosine receptor antagonism in primary cell cultures?
Methodological Answer:
Competitive Binding Assays : Use [³H]DPCPX (A1 receptor tracer) in membrane preparations .
Functional Assays : Measure cAMP levels (ELISA) after adenosine receptor activation; this compound should inhibit cAMP elevation .
Advanced: How can researchers address variability in this compound’s efficacy across preclinical disease models?
Methodological Answer:
Meta-Analysis : Pool data from studies using standardized NIH guidelines (e.g., ARRIVE 2.0) to assess model-specific confounders .
Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution (e.g., HPLC-MS/MS) between species .
Gene-Editing Models : Use CRISPR-modified animals (e.g., adenosine receptor knockouts) to isolate target mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
